Xamoterol beta-D-Glucuronide

Description

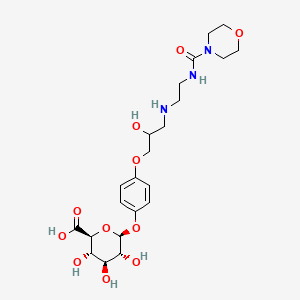

Structure

3D Structure

Properties

Molecular Formula |

C22H33N3O11 |

|---|---|

Molecular Weight |

515.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H33N3O11/c26-13(11-23-5-6-24-22(32)25-7-9-33-10-8-25)12-34-14-1-3-15(4-2-14)35-21-18(29)16(27)17(28)19(36-21)20(30)31/h1-4,13,16-19,21,23,26-29H,5-12H2,(H,24,32)(H,30,31)/t13?,16-,17-,18+,19-,21+/m0/s1 |

InChI Key |

MYOPHKPKLKCKRH-DNPGXZAYSA-N |

Isomeric SMILES |

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |

Canonical SMILES |

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Biochemical Pathways and Sites of Xamoterol Glucuronidation

Characterization of Glucuronidation as a Primary Metabolic Route for Xamoterol (B1682282)

Glucuronidation represents a key phase II metabolic reaction for xamoterol, a process that attaches a glucuronic acid moiety to the drug, thereby increasing its water solubility and facilitating its excretion. wikipedia.org The phenolic hydroxyl group on the xamoterol molecule is the primary site for this conjugation. nih.govtandfonline.com

Comparative Analysis of Glucuronide Formation Across Preclinical Species (e.g., rat, mouse, rabbit)

Significant interspecies variations exist in the metabolism of xamoterol. nih.gov In several preclinical animal models, including the rat, mouse, and rabbit, the formation of the phenolic glucuronide is the principal, almost exclusive, metabolic pathway. nih.govmdpi.comtandfonline.com Studies on 14C-labeled xamoterol have confirmed that conjugates of the parent compound are the only metabolites observed in the urine of these animals, with the phenolic glucuronide being the predominant form. nih.gov In rats, some evidence of saturation of the glucuronide-conjugating mechanism has been observed at very high oral doses. nih.govpsu.edu

Table 1: Predominant Metabolic Pathway of Xamoterol in Preclinical Species

| Species | Primary Conjugation Pathway | Key Finding |

|---|---|---|

| Rat | Glucuronidation nih.govtandfonline.comscispace.com | Almost exclusively glucuronidated; glucuronide is the only metabolite in bile. nih.govtandfonline.com |

| Mouse | Glucuronidation nih.govtandfonline.com | The phenolic glucuronide is the principal metabolite. nih.govmdpi.com |

| Rabbit | Glucuronidation nih.govtandfonline.com | The glucuronide is produced almost exclusively. tandfonline.com |

Relative Contribution of Glucuronidation Versus Other Conjugation Pathways (e.g., sulfation)

While glucuronidation is the dominant pathway in rodents and rabbits, its contribution relative to other conjugation reactions, such as sulfation, varies markedly across different species. nih.govtandfonline.com

In the rat, xamoterol is almost exclusively glucuronidated. nih.govtandfonline.com The glucuronide conjugate is the sole metabolite found in rat bile, and in urine, it is present in amounts equal to the unchanged drug. nih.govtandfonline.com In contrast, the sulphate conjugate accounts for only a very small fraction, approximately 1% of the dose, in rat urine. nih.govtandfonline.com

The dog presents a different metabolic profile, producing appreciable amounts of both glucuronide and sulphate conjugates. tandfonline.com Unlike in rats, where glucuronidation is dominant, sulfation plays a much more significant role in dogs. scispace.comresearchgate.net In fact, dogs are noted as the primary animal species in which the sulfate (B86663) metabolite is detected in significant quantities. nih.gov

This species-dependent preference is further highlighted when compared to humans, where the sulphate conjugate is the major metabolite, and the phenol (B47542) sulfate is the only metabolite detected. nih.govtandfonline.com

Table 2: Comparative Excretion of Xamoterol Conjugates

| Species | Glucuronide Conjugate | Sulphate Conjugate |

|---|---|---|

| Rat | Major metabolite in urine and the only metabolite in bile. nih.govtandfonline.com | Minor metabolite in urine (~1% of dose). nih.govtandfonline.com |

| Dog | Produced in appreciable amounts. tandfonline.com | Produced in appreciable amounts; a major pathway. nih.govtandfonline.com |

| Human | Not a major metabolite. nih.govtandfonline.com | The major and only detected conjugate. nih.govtandfonline.com |

Tissue and Cellular Localization of Xamoterol Glucuronidation

The biotransformation of xamoterol via glucuronidation is localized to specific tissues and organs, with the liver being a primary site.

Hepatic Biotransformation Mechanisms of Xamoterol

The liver plays a significant role in the glucuronidation of xamoterol. Studies using isolated perfused rat livers have demonstrated that glucuronidation is the almost exclusive metabolic pathway within this organ. nih.govtandfonline.com The hepatic extraction ratio of xamoterol in the rat was found to be approximately 0.15, indicating a relatively low level of first-pass extraction by the liver. nih.govtandfonline.com In dogs, the role of the liver in the first-pass metabolism of xamoterol is less definitive, with some studies suggesting it does not play an important role in first-pass sulphation. nih.govtandfonline.com Studies in patients with liver disease showed no significant impact on xamoterol's pharmacokinetics after oral administration, suggesting that hepatic dysfunction may not substantially alter its disposition. nih.gov

Investigation of Extrahepatic Sites of Xamoterol Glucuronide Formation

While the liver is a key site for drug metabolism, other tissues can also contribute, a phenomenon known as extrahepatic metabolism. nih.gov In the case of xamoterol, particularly in dogs, the intestine has been identified as a major site of extrahepatic metabolism. nih.govtandfonline.com However, this intestinal metabolism is predominantly characterized by extensive first-pass sulphation rather than glucuronidation. nih.govtandfonline.com Approximately 50% of the sulphation of an oral dose of xamoterol in dogs occurs in the intestine during the absorption process. researchgate.netnih.gov It is important to note that the intestine is not considered a major site for the sulphation of xamoterol that is already present in the systemic circulation. nih.govtandfonline.com

First-Pass Metabolism of Xamoterol and its Conjugate Formation

First-pass metabolism refers to the biotransformation of a drug after oral administration before it reaches systemic circulation. For xamoterol, this process is significant and contributes to its low oral bioavailability. tandfonline.comnih.gov A higher urinary output of xamoterol conjugates following oral administration compared to intravenous dosing provides clear evidence of first-pass metabolism. nih.gov

In dogs, the extensive first-pass effect is largely attributed to sulphation occurring in the intestine. tandfonline.comnih.govtandfonline.com This intestinal conjugation significantly reduces the amount of parent drug that reaches the bloodstream. tandfonline.com In rats, while first-pass metabolism occurs, the hepatic first-pass extraction appears to be relatively low. tandfonline.comtandfonline.com The saturation of the glucuronidation mechanism in rats has been noted only at very high dose levels, suggesting it is a high-capacity system. nih.govpsu.edu

Identification and Role of UDP-Glucuronosyltransferase (UGT) Isoforms

The human UGT superfamily is composed of several isoforms with distinct but often overlapping substrate specificities. mdma.ch These enzymes are primarily located in the endoplasmic reticulum of cells in the liver and other tissues like the gastrointestinal tract and kidneys. nih.govdrugbank.com Identifying which specific UGTs are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.gov The most clinically relevant UGTs in drug metabolism include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and 2B15. mdma.ch

While it is established that xamoterol is primarily eliminated via glucuronidation, specific studies identifying the human UGT isoforms responsible for the formation of Xamoterol beta-D-Glucuronide are not extensively detailed in the available literature. nih.gov Phenotyping studies, which are necessary to pinpoint the contributing enzymes, typically involve two complementary approaches: the use of recombinant, cDNA-expressed UGT enzymes to directly observe metabolism, and chemical inhibition assays in human liver microsomes (HLMs). nih.gov

For illustrative purposes, studies on other compounds show how specific isoforms are identified. For instance, in vitro investigations revealed that UGT1A1 is the sole isoform that metabolizes the drug indacaterol (B1671819) to its phenolic O-glucuronide. epdf.pub In another example, the glucuronidation of haloperidol (B65202) was found to be catalyzed by multiple isoforms, with UGT1A4, UGT1A9, and UGT2B7 all contributing to the formation of its O-glucuronide. vdoc.pub Similarly, research on clenbuterol (B1669167) in human liver microsomes showed that its glucuronidation activity was primarily attributed to UGT1A9, with minor contributions from UGT1A10 and UGT1A7. researchgate.net

Table 1: Examples of UGT Isoforms and Their Catalytic Activities

This table illustrates the specificity of various UGT isoforms for different drug substrates, a principle that would be applied to identify the enzymes metabolizing xamoterol.

| UGT Isoform | Probe Substrate(s) | Drug(s) Metabolized | Reference(s) |

| UGT1A1 | Ethinylestradiol, SN-38 | Indacaterol, Glycyrrhetinic acid | mdma.chepdf.pubresearchgate.net |

| UGT1A3 | - | Glycyrrhetinic acid | researchgate.net |

| UGT1A4 | Trifluoperazine | Haloperidol (N- and O-glucuronidation) | vdoc.pub |

| UGT1A9 | Propofol | Haloperidol, Clenbuterol | vdoc.pubresearchgate.netdiva-portal.org |

| UGT2B7 | Zidovudine, Morphine | Haloperidol, Naproxen, Glycyrrhetinic acid | vdoc.pubresearchgate.net |

| UGT2B15 | Oxazepam | - |

This table contains data for illustrative purposes and does not imply these isoforms metabolize xamoterol.

The potential for a new drug to inhibit UGT enzymes is a key safety assessment required by regulatory agencies to predict drug-drug interactions (DDIs). nih.gov These in vitro assays measure the concentration of a drug required to inhibit the activity of a specific UGT isoform by 50% (the IC50 value). nih.gov Such studies have not been specifically reported for xamoterol.

To illustrate the methodology, the investigation of glycyrrhetinic acid glucuronidation provides a clear example. In that study, known UGT substrates were used as inhibitors. Flurbiprofen (a UGT2B7 substrate) and imipramine (B1671792) (a UGT1A3/1A4 substrate) were shown to inhibit the formation of glycyrrhetinic acid glucuronide in human liver microsomes, with IC50 values of 138 µM and 207 µM, respectively. researchgate.net This data helped confirm the involvement of those UGT isoforms in the compound's metabolism. researchgate.net

Enzymatic Kinetics and Catalytic Mechanisms of Xamoterol Glucuronidation

Enzyme kinetics studies are performed to understand the efficiency and capacity of a metabolic pathway. The key parameters determined are the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate, while Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

Specific enzyme kinetic parameters (Km and Vmax) for the UGT-mediated conjugation of xamoterol are not available in the reviewed literature. One pharmacokinetic study in rats noted that the extraction ratio of xamoterol by the liver was approximately 0.15, indicating a relatively low level of first-pass metabolism despite glucuronidation being the main pathway. nih.gov

For other compounds, these values are well-characterized. For example, the glucuronidation of glycyrrhetinic acid by pooled human liver microsomes (HLMs) was determined to have a Km of 39.4 µM and a Vmax of 609.2 pmol/min/mg protein. researchgate.net When using recombinant enzymes, the kinetics can be even more specific; the Km values for glycyrrhetinic acid glucuronidation by recombinant UGT1A3 and UGT2B7 were 3.4 µM and 4.4 µM, respectively. researchgate.net

Table 2: Examples of Enzyme Kinetic Parameters for UGT Substrates

This table provides examples of kinetic parameters for the glucuronidation of different compounds, demonstrating the data that would be necessary to fully characterize xamoterol metabolism.

| Compound | Enzyme Source | Km (µM) | Vmax (nmol/min/mg or pmol/min/mg) | Reference(s) |

| Amitriptyline | HLM (Two-enzyme model) | 24 (Enzyme 1) | 1.2 nmol/min/mg (Enzyme 1) | |

| 70 (Enzyme 2, K') | 2.1 nmol/min/mg (Enzyme 2) | |||

| Glycyrrhetinic Acid | HLM (Pooled) | 39.4 | 609.2 pmol/min/mg | researchgate.net |

| Glycyrrhetinic Acid | Recombinant UGT1A3 | 3.4 | Not specified | researchgate.net |

| Glycyrrhetinic Acid | Recombinant UGT2B7 | 4.4 | Not specified | researchgate.net |

This table contains data for illustrative purposes and does not represent kinetic parameters for xamoterol.

The rate of an enzymatic reaction is dependent on the concentration of the substrate. At low concentrations, the rate is typically proportional to the substrate concentration. However, as the concentration increases, the enzyme's active sites become occupied, and the reaction rate approaches its maximum (Vmax), a state known as saturation. epdf.pub For drugs that undergo significant first-pass metabolism in the gut, high concentrations can saturate intestinal UGTs, allowing more of the drug to reach the liver for metabolism. epdf.pub The specific effects of varying xamoterol concentration on the saturation of its glucuronidation pathway have not been documented.

Factors Influencing UGT Activity in Xamoterol Glucuronide Formation

The expression and activity of UGT enzymes can be influenced by a multitude of factors, leading to significant inter-individual differences in drug metabolism. nih.gov These factors can be intrinsic, such as genetics, age, and disease states, or extrinsic, such as the co-administration of other drugs that may act as inhibitors or inducers. While these factors are known to affect glucuronidation in general, their specific impact on xamoterol glucuronide formation has not been detailed.

Genetic Polymorphisms: Variations in the genes encoding UGT enzymes can lead to reduced or enhanced enzyme activity. For example, the UGT1A1*28 polymorphism is associated with decreased metabolism of the cancer drug irinotecan.

Age: The expression and activity of UGTs can vary significantly with age. Neonates have a low capacity for glucuronidation, which matures during infancy.

Disease States: Conditions such as liver cirrhosis and cancer can decrease the capacity for glucuronidation.

Species Differences: The metabolism of drugs can differ between species. For instance, xamoterol is subject to sulfation in dogs, a pathway that is minor in rats. Furthermore, the bioavailability of xamoterol is significantly higher in dogs (36%) compared to humans (5-9%), which may be related to differences in gastrointestinal physiology and metabolic enzymes. nih.govdiva-portal.org

Impact of In Vitro Modulators on Glucuronidation Enzymes

The biotransformation of xamoterol into this compound is facilitated by UDP-glucuronosyltransferase (UGT) enzymes. While specific studies identifying the in vitro modulators of xamoterol glucuronidation are not extensively available in the public domain, the general principles of UGT enzyme modulation can be applied to understand potential interactions. UGT enzymes are subject to both inhibition and induction by a variety of compounds, which can significantly alter the metabolic clearance of their substrates.

Inhibition of UGT Enzymes

Several substances are known to inhibit UGT enzymes, which could potentially decrease the rate of xamoterol glucuronidation, leading to higher plasma concentrations of the parent drug. For instance, certain drugs are known to inhibit specific UGT isoforms. While the specific UGTs responsible for xamoterol metabolism are not definitively identified, UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7 are major players in human drug metabolism nih.gov. For example, drugs like atazanavir (B138) and gemfibrozil (B1671426) are known inhibitors of UGT1A1 ebmconsult.com. If xamoterol glucuronidation is mediated by this isoform, co-administration with such inhibitors could have clinical implications. It is important to note that the inhibition of UGT enzymes can be competitive, non-competitive, or uncompetitive, and the clinical significance often depends on the inhibitor's potency and concentration.

Induction of UGT Enzymes

Conversely, the induction of UGT enzymes can increase the rate of glucuronidation, leading to lower plasma concentrations of the substrate drug. Certain drugs and xenobiotics can induce the expression of UGT enzymes. For example, rifampicin (B610482) is a well-known inducer of various drug-metabolizing enzymes, including some UGTs. If the UGT enzymes metabolizing xamoterol are inducible, chronic co-administration with an inducer could potentially reduce its therapeutic efficacy. Assessing a drug candidate's potential to induce UGT enzymes is a critical aspect of drug development to understand potential safety risks and inform dosing recommendations criver.com.

Due to the lack of specific data on modulators of xamoterol glucuronidation, further research is warranted to identify the specific UGT isoforms involved and to characterize their interactions with potential inhibitors and inducers. Such studies would typically involve in vitro assays using human liver microsomes or recombinant UGT enzymes.

Analysis of Species-Specific Enzymatic Differences in Glucuronidation Capacity

Significant interspecies differences in drug metabolism are a well-documented phenomenon, and glucuronidation is no exception. These differences can have a profound impact on the pharmacokinetic profile and pharmacological response to a drug, making species-specific analysis a critical component of preclinical drug development.

Findings in Rats

In vivo and in vitro studies in rats have demonstrated that glucuronidation is the almost exclusive metabolic pathway for xamoterol. The primary metabolite formed is this compound nih.gov. Research utilizing isolated perfused rat liver has confirmed that glucuronidation is the predominant metabolic route in this species nih.gov. In rats, the glucuronide conjugate is the sole metabolite of xamoterol found in bile. In urine, approximately equal amounts of the glucuronide conjugate and unchanged xamoterol are present, along with a minor amount of a sulphate conjugate, which accounts for about 1% of the administered dose nih.gov. The hepatic extraction ratio of xamoterol in the rat is approximately 0.15, indicating a moderate rate of metabolism by the liver nih.gov.

Comparative Analysis with Humans and Dogs

For example, studies with other compounds have shown that dogs can sometimes be a closer model to humans for glucuronidation than rodents nih.gov. However, this is not a universal rule and is highly dependent on the specific drug and the UGT isoforms involved. The formation of glucuronides for some drugs has been shown to vary significantly between human and dog liver microsomes nih.gov.

Given the hydrophilic nature of xamoterol and its primary clearance via glucuronidation in rats, it is plausible that this pathway is also significant in humans and dogs. However, the relative contribution of glucuronidation versus other potential metabolic pathways, as well as the specific UGT isoforms involved, may differ. The absence of specific comparative kinetic data, such as Vmax and Km values, for xamoterol glucuronidation in human and dog liver microsomes makes direct extrapolation from rat data challenging.

Data on Species-Specific Glucuronidation of Xamoterol

| Species | Primary Metabolic Pathway | Key Metabolite | Notes |

| Rat | Glucuronidation (almost exclusive) nih.gov | This compound nih.gov | Glucuronide is the only metabolite in bile. Urine contains equal parts glucuronide and unchanged drug, plus minor sulphate conjugate. nih.gov |

| Human | Not definitively established | - | Expected to involve glucuronidation, but comparative data is lacking. |

| Dog | Not definitively established | - | Expected to involve glucuronidation, but comparative data is lacking. |

The table above summarizes the available information and highlights the existing data gaps for human and canine metabolism of xamoterol.

Scope and Significance of Xamoterol Beta D Glucuronide Research Within Drug Metabolism Science

Research into Xamoterol (B1682282) beta-D-Glucuronide holds significance beyond understanding the fate of a single drug. It provides valuable insights into the fundamental processes of drug disposition. The study of this specific metabolite helps to characterize the activity and specificity of UGT enzymes and the factors that influence Phase II metabolism. nih.govtandfonline.com

Furthermore, understanding the formation and elimination of glucuronide conjugates is critical for predicting drug-drug interactions and inter-species differences in metabolism. nih.govmdpi.comsemanticscholar.org For example, while glucuronidation is the main pathway in rats, sulfation can be more prominent in other species for the same compound. mdpi.comsemanticscholar.org Studying compounds like xamoterol, which are predominantly handled by one pathway in a given system, allows researchers to isolate and investigate the variables that govern that pathway, from enzyme kinetics to the role of transport proteins that move the final conjugate out of the cells and into bile or urine. nih.govtandfonline.comfrontiersin.org This knowledge is essential for the broader scientific goal of predicting a drug's behavior in humans from preclinical data. nih.gov

Data Tables

Metabolic Profile of Xamoterol in the Rat

This table summarizes the fate of xamoterol administered to rats, highlighting the predominance of glucuronidation.

| Metabolite/Excretion Route | Percentage of Dose (approx.) | Reference |

| Total Glucuronide | 90% | tandfonline.com |

| - In Bile | Major Component | tandfonline.com |

| - In Urine | ~44% | tandfonline.com |

| Unchanged Xamoterol | ~44% (in urine) | tandfonline.com |

| Sulfate (B86663) Conjugate | ~1% | tandfonline.comnih.gov |

Pharmacokinetic Parameters of Xamoterol in Humans

This table presents key pharmacokinetic values for the parent drug xamoterol in human subjects, which provides context for its absorption and elimination characteristics.

| Parameter | Value | Condition | Reference |

| Bioavailability (Oral) | 5-6.9% | Healthy Volunteers & Liver Disease Patients | nih.govbps.ac.uk |

| Time to Peak Plasma Concentration (Oral) | ~2 hours (tablet) | Healthy Volunteers | nih.gov |

| Elimination Half-Life (Intravenous) | ~7.7 hours | Healthy Volunteers | nih.gov |

| Elimination Half-Life (Oral) | ~16 hours | Healthy Volunteers | nih.gov |

| Total Body Clearance (Intravenous) | ~224-228 ml/min | Healthy Volunteers & Heart Failure Patients | nih.govnih.gov |

| Unchanged Drug in Urine (Intravenous) | 62-72.5% | Healthy Volunteers & Heart Failure Patients | nih.govnih.gov |

Analytical Methodologies for Xamoterol Beta D Glucuronide Research

Advanced Chromatographic Techniques for Conjugate Separation and Detection

Chromatographic methods are fundamental in isolating and quantifying Xamoterol (B1682282) beta-D-Glucuronide from complex biological samples. The polarity imparted by the glucuronic acid moiety necessitates specialized approaches for effective separation.

High-Performance Liquid Chromatography (HPLC) for Glucuronide Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of drug metabolites, including glucuronide conjugates. For Xamoterol beta-D-Glucuronide, reversed-phase HPLC is the most common approach. This method effectively separates the polar glucuronide conjugate from the less polar parent drug, xamoterol, and other potential metabolites.

The separation is typically achieved using a C18 column, which contains a nonpolar stationary phase. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. Gradient elution, where the proportion of the organic solvent is gradually increased, is frequently employed to ensure the efficient elution of all compounds of interest, from the highly polar glucuronide to the parent drug. To improve peak shape and resolution, additives such as formic acid or ammonium (B1175870) acetate (B1210297) are commonly included in the mobile phase. nih.govthermofisher.com Detection is often performed using a UV detector, as the aromatic portion of the xamoterol structure provides a chromophore.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Separation based on polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |

| Gradient | Start at 5-10% B, increase to 95% B | To elute compounds with a wide range of polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. |

| Detection | UV at ~225 nm or ~275 nm | Monitors the elution of the analyte based on light absorbance. |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Qualitative and Quantitative Analysis of Glucuronides

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This powerful combination allows for both the confident identification and precise quantification of this compound, even at very low concentrations in complex biological fluids like plasma or urine. nih.govresearchgate.net

In the analytical process, samples are often pre-treated with β-glucuronidase enzyme to hydrolyze the conjugate back to the parent drug, which can confirm the presence of the glucuronide. nih.govthermofisher.com For direct analysis, the sample is first separated by the LC system. The eluent is then introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is well-suited for polarizing molecules like glucuronides.

The mass spectrometer then performs two stages of mass analysis (MS/MS). In the first stage, the precursor ion (the molecular ion of this compound) is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and provides excellent quantitative accuracy. nih.gov The loss of the glucuronic acid moiety (176 Da) is a characteristic fragmentation pattern used to identify glucuronide conjugates. mdpi.com

Table 2: Typical Mass Spectrometry Parameters for this compound Analysis via LC-MS/MS

| Parameter | Setting | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes polar molecules. |

| Precursor Ion (Q1) | m/z 529.2 (M+H)+ | The mass-to-charge ratio of the protonated this compound. |

| Product Ion (Q3) | m/z 353.2 (M+H - 176)+ | The mass-to-charge ratio of the xamoterol aglycone after fragmentation. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Collision Gas | Nitrogen or Argon | Used to induce fragmentation of the precursor ion. |

Spectroscopic Characterization for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the definitive structural confirmation of metabolites. They provide detailed information about the molecule's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of metabolites. nih.gov While mass spectrometry can confirm the molecular weight and suggest the presence of a glucuronide, NMR provides the precise location of the conjugation site. For this compound, NMR can definitively show that the glucuronic acid is attached to one of the phenolic hydroxyl groups of the xamoterol molecule.

This is achieved through a suite of 1D and 2D NMR experiments, such as 1H NMR, 13C NMR, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation).

1H NMR spectra provide information on the number and chemical environment of protons. The anomeric proton of the glucuronic acid moiety typically appears as a characteristic doublet in a specific region of the spectrum.

13C NMR provides information about the carbon skeleton.

2D NMR experiments, like HMBC, are crucial as they show correlations between protons and carbons that are separated by two or three bonds. An HMBC correlation between the anomeric proton of the glucuronic acid and a carbon in the aromatic ring of xamoterol would provide definitive proof of the attachment site.

A significant challenge in the NMR analysis of metabolites from biological samples can be the low sample concentration available after purification. nih.gov

Application of Infrared (IR) and Ultraviolet (UV) Spectroscopy in Conjugate Analysis

Infrared (IR) and Ultraviolet (UV) spectroscopy are complementary techniques that provide information on functional groups and chromophores within the molecule.

UV Spectroscopy: The utility of UV spectroscopy in analyzing this compound lies in its ability to detect the molecule's chromophore, which is the substituted aromatic ring system of the parent xamoterol. The glucuronide moiety itself does not absorb significantly in the UV range. Therefore, the UV spectrum of the conjugate is expected to be very similar to that of the parent drug, with a maximum absorption wavelength (λmax) characteristic of the xamoterol structure. This property is primarily exploited for detection in HPLC analysis. mu-varna.bg

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for O-H (hydroxyl) groups from both the xamoterol and glucuronic acid parts, C-O (ether) bonds of the glycosidic linkage, C=O (carboxyl) group of the glucuronic acid, and aromatic C-H and C=C bonds from the xamoterol core. mu-varna.bg

Mass Spectrometry (e.g., Fast Atom Bombardment Mass Spectroscopy) for Molecular Weight Confirmation and Fragmentation Analysis

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique particularly suited for analyzing non-volatile and thermally unstable polar biomolecules, such as glucuronide conjugates. taylorfrancis.comnih.gov Although largely superseded by ESI and MALDI for routine analysis, its principles are important in the history of metabolite analysis.

In FAB-MS, the sample is mixed in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as xenon or argon. researchgate.net This process causes the analyte molecules to be sputtered into the gas phase as ions with minimal fragmentation. The resulting mass spectrum typically shows a prominent pseudomolecular ion, such as [M+H]+ or [M+Na]+, which allows for the direct confirmation of the molecular weight of this compound. nih.gov Some fragmentation can also occur, providing structural information, such as the loss of the glucuronic acid moiety.

Enzymatic Hydrolysis Strategies in Glucuronide Analytical Procedures

Enzymatic hydrolysis is a critical step in sample preparation for the analysis of glucuronidated drugs. hubspotusercontent-na1.net This process utilizes enzymes to break the covalent bond between the drug (aglycone) and the glucuronic acid, thereby releasing the parent drug for subsequent quantification by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). restek.com The primary enzyme used for this purpose is β-glucuronidase. Glucuronidation significantly increases the water solubility of xenobiotics, facilitating their excretion and resulting in high concentrations of the glucuronide metabolite in urine. restek.com Analytical methods often focus on the parent drug, necessitating a hydrolysis step to release it from its conjugated form. restek.com

The enzymatic approach is generally preferred over chemical hydrolysis because it operates under milder conditions, which reduces the risk of analyte degradation. kurabiotech.com However, the efficiency of enzymatic hydrolysis can be influenced by several factors, including the source of the β-glucuronidase, the pH of the reaction mixture, incubation temperature, and the duration of the incubation. kurabiotech.com Therefore, careful optimization of these parameters is essential for achieving complete and reproducible hydrolysis. hubspotusercontent-na1.net

Utilization of β-Glucuronidase for Aglycone Release and Quantification

The enzyme β-glucuronidase is routinely used in analytical toxicology and pharmacology to hydrolyze glucuronide conjugates present in biological fluids like urine and plasma. This enzymatic cleavage converts the polar glucuronide metabolite back into its parent aglycone, in this case, Xamoterol. The release of the aglycone is crucial because it allows for more sensitive and reliable quantification, particularly in chromatographic systems where the highly polar glucuronide may exhibit poor retention and ionization efficiency. oup.com

Different sources of β-glucuronidase are commercially available, including those derived from mollusks (Helix pomatia, abalone), bacteria (Escherichia coli), and recombinant sources. kurabiotech.com These enzymes can exhibit different optimal conditions and efficiencies depending on the specific drug glucuronide being analyzed. kurabiotech.com For instance, some studies have shown that recombinant β-glucuronidases can offer very high efficiency, achieving complete hydrolysis in a much shorter time and at room temperature compared to traditional enzyme preparations. nih.gov

The general workflow for utilizing β-glucuronidase involves:

Addition of a suitable buffer to the biological sample to achieve the optimal pH for the enzyme.

Introduction of a specific amount of β-glucuronidase enzyme.

Incubation of the mixture at a controlled temperature for a defined period.

Stopping the reaction and proceeding with sample clean-up (e.g., solid-phase extraction) prior to instrumental analysis.

The following table illustrates the variety of β-glucuronidase sources and their typical reaction conditions, which would be considered in the development of an assay for this compound.

| Enzyme Source | Typical pH | Typical Temperature (°C) | Key Characteristics |

| Helix pomatia | 4.5 - 5.5 | 37 - 65 | Also contains sulfatase activity. |

| Escherichia coli | 6.5 - 7.0 | 37 | Generally free of sulfatase activity. |

| Abalone | 4.5 - 5.5 | 55 - 65 | High efficiency for certain glucuronides. |

| Recombinant (e.g., B-One®) | 6.8 | Room Temp - 55 | High efficiency, often with shorter incubation times. |

This table presents generalized data for illustrative purposes, as specific conditions for this compound are not publicly available.

Method Development and Optimization for Enzymatic Digestion of Xamoterol Glucuronide

Developing a robust and reliable method for the enzymatic digestion of this compound requires a systematic optimization of several key parameters to ensure complete and efficient cleavage. The goal is to maximize the release of the Xamoterol aglycone while minimizing the degradation of the analyte and the impact of matrix effects.

Key Optimization Parameters:

Enzyme Source and Concentration: The choice of β-glucuronidase is a critical first step. As different enzymes have varying affinities for different glucuronide structures, screening several types (e.g., from Helix pomatia, recombinant) is advisable. kurabiotech.com The enzyme concentration must also be optimized; while a higher concentration may speed up the reaction, it can also increase costs and potential interferences.

pH of the Incubation Buffer: The pH of the reaction medium has a significant impact on enzyme activity. mdpi.com The optimal pH must be determined experimentally for Xamoterol glucuronide, as it is dependent on both the enzyme source and the substrate. For example, a study on the hydrolysis of other β-agonists utilized an ammonium acetate buffer at pH 5.2.

Incubation Temperature: Temperature plays a crucial role in the rate of the enzymatic reaction. While higher temperatures can increase the rate of hydrolysis, they can also lead to enzyme denaturation if outside the optimal range. mdpi.com Typical incubation temperatures range from 37°C to 65°C.

Incubation Time: The duration of the incubation should be sufficient to ensure complete hydrolysis. This is often evaluated by creating a time-course profile of the aglycone release. kurabiotech.com For some modern recombinant enzymes, incubation times can be as short as 3-15 minutes, whereas older preparations might require several hours to overnight incubation. hubspotusercontent-na1.netnih.gov

A hypothetical optimization experiment for the hydrolysis of this compound could yield results similar to those presented in the table below, which shows the percentage of Xamoterol released under different conditions.

| Enzyme Type | pH | Temperature (°C) | Incubation Time (min) | Percent Hydrolysis (%) |

| Recombinant | 6.8 | 37 | 15 | 98 |

| Recombinant | 6.8 | 55 | 5 | 99 |

| Recombinant | 5.0 | 37 | 15 | 75 |

| Helix pomatia | 5.0 | 55 | 60 | 95 |

| Helix pomatia | 5.0 | 37 | 120 | 92 |

| Helix pomatia | 6.8 | 55 | 60 | 68 |

This is a representative data table illustrating the optimization process. Actual results for this compound may vary.

To ensure the accuracy of the results, the inclusion of hydrolysis controls is essential. restek.com A control sample containing a known concentration of the glucuronide conjugate should be analyzed with each batch of unknown samples to verify the efficiency of the hydrolysis step. restek.com This quality control measure helps to prevent the underestimation of the true analyte concentration in the samples.

Pharmacokinetic Research on Xamoterol Beta D Glucuronide in Preclinical Models

In Vivo Disposition and Excretion Profiles in Animal Studies

In vivo studies in animal models, particularly rats, have been crucial for elucidating the metabolic fate of Xamoterol (B1682282). Glucuronidation is the predominant metabolic pathway for Xamoterol in rats, making it an excellent model compound for studying the pharmacokinetics of this conjugation process nih.gov.

In rats, Xamoterol beta-D-Glucuronide is subject to significant excretion via both biliary and urinary pathways, with distinct profiles for each route. Research shows that the glucuronide conjugate is the sole metabolite of Xamoterol found in bile nih.gov. In contrast, the urine contains both this compound and the unchanged parent compound in roughly equal measure nih.gov. A minor amount of a sulphate conjugate, accounting for about 1% of the dose, is also present in the urine nih.gov. This highlights a clear differentiation in the handling of the metabolite, with the biliary route being exclusively for the glucuronide, while the renal pathway handles both the parent drug and its conjugate.

| Excretion Route | Metabolite Profile in Rats | Reference |

|---|---|---|

| Biliary Excretion | This compound is the only metabolite present. | nih.gov |

| Urinary Excretion | Contains equal amounts of this compound and unchanged Xamoterol. A minor sulphate conjugate (~1% of dose) is also found. | nih.gov |

Comparative pharmacokinetic analysis in rats reveals differences in the elimination kinetics of this compound depending on the excretion pathway, as well as in relation to the parent compound. The half-life (t½) for the excretion of the glucuronide in bile was found to be the same as the t½ for the excretion of unchanged Xamoterol in urine nih.gov. However, the urinary excretion of the glucuronide conjugate itself is a slower process; its t½ is longer than that for its biliary excretion nih.gov. This suggests different rate-limiting steps in the renal and biliary clearance of the metabolite.

| Parameter | Finding in Rat Models | Reference |

|---|---|---|

| Biliary Excretion t½ (Glucuronide) vs. Urinary Excretion t½ (Parent) | The half-lives are the same. | nih.gov |

| Urinary Excretion t½ (Glucuronide) vs. Biliary Excretion t½ (Glucuronide) | The half-life for urinary excretion is longer. | nih.gov |

Studies investigating a range of oral doses in animal models have shown that the formation and excretion of this compound can be a dose-dependent process. Specifically, in rats, evidence of saturation of the glucuronide-conjugating mechanism has been observed nih.gov. This non-linear pharmacokinetic behavior indicates that the enzymatic pathway responsible for glucuronidation has a finite capacity. As the dose of Xamoterol increases, this metabolic pathway can become overwhelmed, leading to a less than proportional increase in the formation of the glucuronide metabolite.

In Vitro Pharmacokinetic Models and Predictive Scaling

To further investigate metabolic pathways and predict in vivo clearance, various in vitro models are employed. These systems offer a controlled environment to study specific aspects of drug metabolism, such as the kinetics of glucuronidation.

The isolated perfused rat liver system has proven to be a valuable tool for characterizing the hepatic metabolism of Xamoterol. Studies using this model have confirmed that glucuronidation is the almost exclusive metabolic pathway within the liver nih.gov. This ex vivo system allows for the direct measurement of hepatic extraction and metabolism, independent of other physiological variables. Using this technique, the extraction ratio of Xamoterol by the rat liver was determined to be approximately 0.15 nih.gov. This demonstrates the model's utility in quantifying the liver's specific contribution to the clearance of the parent drug via glucuronidation.

Subcellular fractions and isolated cells from the liver are widely used to assess metabolic stability and determine the intrinsic clearance of compounds. biopharmaservices.comnih.gov

Liver Microsomes : These are vesicles formed from the endoplasmic reticulum, which contain a high concentration of drug-metabolizing enzymes, including the UDP-glucuronosyltransferases (UGTs) that catalyze glucuronidation nih.gov. Incubating a compound with liver microsomes allows for the direct measurement of its metabolic depletion by these Phase II enzymes, providing a value for intrinsic clearance biopharmaservices.com.

Comparing the intrinsic clearance values obtained from both microsomal and hepatocyte assays can provide valuable mechanistic insights. nih.gov A significant difference between the two systems may suggest that factors beyond enzymatic activity, such as membrane permeability, are important in the drug's hepatic disposition. nih.gov

| In Vitro System | Key Features for Clearance Assessment | Reference |

|---|---|---|

| Liver Microsomes | Contains concentrated Phase I (CYP) and Phase II (e.g., UGT) enzymes. Directly measures intrinsic metabolic stability. | biopharmaservices.comnih.gov |

| Hepatocytes | Intact cell system with a full range of enzymes and transporters. Accounts for cell permeability and transport kinetics in addition to metabolism. | nih.govnih.gov |

Estimation of Intrinsic Clearance (Clint) and In Vitro-In Vivo Extrapolation for Glucuronidation

The process of in vitro-in vivo extrapolation (IVIVE) is a cornerstone of modern drug development, allowing for the prediction of a drug's in vivo pharmacokinetic parameters from in vitro data. For drugs primarily cleared via glucuronidation, such as xamoterol, this involves determining the intrinsic clearance (Clint) in in vitro systems like liver microsomes or hepatocytes and then scaling this value to predict the in vivo hepatic clearance.

Table 1: In Vivo Glucuronidation Parameters of Xamoterol in Rats

| Parameter | Value | Species | Model |

| Hepatic Extraction Ratio | ~0.15 | Rat | Isolated Perfused Liver |

This table summarizes the key in vivo parameter related to the hepatic glucuronidation of xamoterol in rats.

The lack of publicly available in vitro Clint values for xamoterol glucuronidation highlights a gap in the complete IVIVE assessment for this compound. Such data, typically generated using liver microsomes or hepatocytes, would allow for a more direct and mechanistic prediction of in vivo clearance and would be invaluable for refining pharmacokinetic models.

Interspecies Variability in Xamoterol Glucuronide Pharmacokinetics

Significant differences in drug metabolism and excretion are commonly observed between animal species, and the pharmacokinetics of this compound are no exception. These variations are crucial to consider when extrapolating preclinical data to predict human pharmacokinetics.

Distinct Conjugate Excretion Patterns Observed Across Various Animal Species

Research has revealed marked differences in the routes and patterns of excretion of xamoterol and its glucuronide conjugate across different preclinical species.

While detailed quantitative data on the excretion patterns of this compound in other common preclinical species such as dogs and monkeys are not extensively reported in the available literature, it is well-established that significant interspecies differences in glucuronidation and biliary excretion exist for many drugs. For instance, dogs are known to have a higher capacity for biliary excretion of certain compounds compared to rats. Therefore, it is plausible that the ratio of urinary to biliary excretion of this compound would differ in dogs compared to rats.

Table 2: Excretion Profile of Xamoterol and its Glucuronide in Rats

| Excretion Route | Compound | Relative Amount |

| Urine | Unchanged Xamoterol | Equal to Glucuronide |

| This compound | Equal to Unchanged Drug | |

| Bile | This compound | Predominant Metabolite |

This table illustrates the relative excretion of xamoterol and its primary metabolite in the urine and bile of rats.

Methodological Implications of Species Differences for Comparative Metabolism Research

The observed interspecies variability in the pharmacokinetics of this compound has significant methodological implications for comparative metabolism research. The choice of animal model for preclinical studies can profoundly impact the interpretation of metabolic data and its subsequent extrapolation to humans.

When conducting comparative metabolism studies, it is imperative to characterize the metabolic and excretion profiles in multiple species, including at least one non-rodent species. This approach helps to identify potential species-specific metabolic pathways and provides a broader understanding of the drug's disposition, which is crucial for a more accurate prediction of its behavior in humans. The absence of comprehensive comparative excretion data for this compound across different preclinical models limits the ability to build a robust interspecies pharmacokinetic model.

Synthesis and Structural Elucidation of Xamoterol Beta D Glucuronide

Chemical Synthesis Approaches for Xamoterol (B1682282) Glucuronide Standards

Chemical synthesis provides a direct route to obtaining glucuronide conjugates. However, the presence of multiple reactive sites on the aglycone (the parent drug molecule) and the stereochemical complexity of the glycosidic bond present significant challenges. nih.gov

The Koenigs-Knorr reaction is a classical and widely used method for the formation of O-glycosidic bonds, including the synthesis of O-glucuronides. researchgate.nettandfonline.com The reaction involves the coupling of an aglycone (in this case, Xamoterol) with a suitably protected glucuronyl halide, typically a bromide or chloride derivative of glucuronic acid, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This reaction is promoted by heavy metal salts, most commonly silver carbonate, silver oxide, or mercury salts. researchgate.net A notable modification involves the use of cadmium carbonate, which has been shown to be an effective catalyst for the synthesis of aryl glucuronides. acs.org

For Xamoterol, which possesses both a phenolic hydroxyl group and a secondary aliphatic hydroxyl group, the Koenigs-Knorr reaction could potentially lead to glucuronidation at either site. The reaction mechanism generally involves the formation of an oxocarbenium ion intermediate, which is then attacked by a hydroxyl group on the Xamoterol molecule. The choice of promoter, solvent, and reaction conditions can influence the yield and selectivity of the reaction.

Table 1: Key Components in Koenigs-Knorr Glucuronidation

| Component | Role | Common Examples |

|---|---|---|

| Aglycone | The drug molecule to be glucuronidated. | Xamoterol |

| Glycosyl Donor | The source of the protected glucuronic acid. | Acetobromo-α-D-glucuronic acid methyl ester |

| Promoter | A heavy metal salt that activates the glycosyl donor. | Silver carbonate, Cadmium carbonate researchgate.netacs.org |

| Protecting Groups | Groups on the glycosyl donor that prevent side reactions and influence stereochemistry. | Acetyl, Benzoyl nih.gov |

A primary challenge in the chemical synthesis of Xamoterol glucuronide is achieving selectivity.

Regioselectivity : Xamoterol has two hydroxyl groups available for glucuronidation. To direct the reaction to a specific site (e.g., the phenolic hydroxyl), a strategy involving protecting groups is often necessary. This would entail selectively protecting one hydroxyl group while leaving the target hydroxyl group free to react with the glucuronyl donor. Subsequently, the protecting group is removed to yield the desired regioisomer. The development of regioselective synthetic strategies is crucial as different positional isomers can have different biological properties. acs.org

Stereoselectivity : The formation of the glycosidic bond can result in either an α- or β-anomer. For drug metabolites, the β-anomer is the form produced biologically. helsinki.fi Achieving high stereoselectivity for the β-anomer is a key goal of chemical synthesis. This is often accomplished through "neighboring group participation." When an acetyl or benzoyl protecting group is used at the C-2 position of the glucuronic acid donor, it can participate in the reaction, shielding the α-face of the oxocarbenium ion intermediate. This forces the aglycone to attack from the β-face, resulting predominantly in the desired 1,2-trans-glycoside (the β-glucuronide). nih.gov Alternative methods, such as using trichloroacetimidate (B1259523) donors, have also been developed to improve yields and stereoselectivity. rsc.org

Enzyme-Assisted Biosynthesis of Xamoterol beta-D-Glucuronide

Enzymatic methods offer a powerful alternative to chemical synthesis, often overcoming the challenges of regio- and stereoselectivity. core.ac.uk These methods utilize the cell's natural machinery for glucuronidation.

UDP-Glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the conjugation of glucuronic acid to a wide variety of substrates, including drugs, xenobiotics, and endogenous compounds. frontiersin.orgnih.gov The reaction involves the transfer of glucuronic acid from the high-energy co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the aglycone, Xamoterol. frontiersin.org

For preparative synthesis, UGTs are typically sourced from liver microsomes of various species (e.g., human, rat, dog, porcine) or from recombinant systems where a specific human UGT isoform is overexpressed in cell lines. nih.govhelsinki.finih.gov The choice of enzyme source is critical, as different UGT isoforms exhibit distinct substrate specificities, and screening may be required to identify the most efficient enzyme for converting Xamoterol to its glucuronide. nih.gov

The most significant advantage of using UGTs for synthesis is their inherent stereospecificity. The enzymatic reaction mechanism is believed to be a bimolecular nucleophilic substitution (SN2)-like reaction. helsinki.fi The aglycone attacks the C-1 of the glucuronic acid moiety of UDPGA, which has an α-configuration. This attack leads to an inversion of configuration at the anomeric carbon, resulting exclusively in the formation of the β-D-glucuronide product. helsinki.fi This eliminates the formation of the α-anomer, simplifying purification and ensuring the production of the biologically relevant isomer. core.ac.uk

Table 2: Comparison of Chemical and Enzymatic Glucuronide Synthesis

| Feature | Chemical Synthesis (e.g., Koenigs-Knorr) | Enzymatic Synthesis (UGT-catalyzed) |

|---|---|---|

| Stereoselectivity | Can produce a mixture of α and β anomers, requiring purification. core.ac.uk | Highly stereospecific, yielding only the β-anomer. helsinki.fi |

| Regioselectivity | Often requires complex protection/deprotection steps for multi-functional molecules. | Can be highly regioselective depending on the specific UGT isoform used. nih.gov |

| Reaction Conditions | Often requires harsh conditions (heavy metals, anhydrous solvents). | Mild, aqueous conditions (physiological pH and temperature). |

| Byproducts | Can generate various side products (e.g., orthoesters). helsinki.fi | Cleaner reactions with fewer byproducts. |

| Scalability | Can be scaled to produce large quantities. | Scaling up can be challenging and costly due to enzyme and cofactor requirements. hyphadiscovery.com |

To improve the efficiency and cost-effectiveness of enzymatic synthesis, UGTs can be immobilized on solid supports. In this technique, enzymes, often in the form of liver microsomes, are attached to a matrix such as agarose (B213101) or silica (B1680970) particles. nih.govacs.org

The advantages of using immobilized enzyme systems include:

Reusability : The enzyme-bound matrix can be easily separated from the reaction mixture (e.g., by filtration or centrifugation) and reused for multiple reaction cycles, which is particularly important given the cost of UGTs and the cofactor UDPGA. nih.gov

Enhanced Stability : Immobilization can increase the operational and storage stability of the enzyme compared to its soluble form. nih.gov

Process Simplification : It simplifies product purification by preventing enzyme contamination of the final product. rsc.orgrsc.org

Flow Chemistry : Immobilized enzyme reactors, including those in microfluidic systems, allow for continuous production, where the substrate and cofactor are pumped through the reactor and the glucuronide product is collected at the outlet. rsc.orgrsc.org

Such systems have been successfully used for the synthesis of various drug glucuronides and represent a promising technology for the efficient and scalable biosynthesis of standards like this compound. rsc.orgnih.gov

Advanced Structural Characterization of this compound Isomers

The conjugation of glucuronic acid to Xamoterol introduces new stereochemical and conformational complexities. A thorough characterization of these features is essential for defining the precise structure of the metabolite.

The conformational preferences of the glycosidic linkage are typically determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. mdpi.comglycoforum.gr.jp For O-linked glucuronides, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information between the protons of the glucuronic acid and the aglycone, which helps to define the preferred conformation. glycoforum.gr.jpcore.ac.uk

While specific experimental data for this compound is not extensively published, analysis of analogous phenolic O-glucuronides provides insight into the likely conformational landscape. mdpi.comresearchgate.net The conformation around the glycosidic bond is influenced by steric and electronic factors, including potential intramolecular hydrogen bonding. researchgate.net Molecular dynamics simulations of similar compounds have shown that the glycosidic linkage is not rigid but rather exists in a dynamic equilibrium of several low-energy conformations. diva-portal.orgmdpi.com

| Parameter | Description | Typical Method of Determination | Relevance to this compound |

|---|---|---|---|

| Torsion Angle (Φ) | Rotation around the C1-O bond of the glycosidic linkage. qmul.ac.uk | NMR Spectroscopy (3JCH coupling constants), Computational Modeling. glycoforum.gr.jp | Defines the orientation of the glucuronic acid ring relative to the phenolic oxygen of Xamoterol. |

| Torsion Angle (Ψ) | Rotation around the O-C bond of the aglycone part of the glycosidic linkage. qmul.ac.uk | NMR Spectroscopy, Computational Modeling. diva-portal.org | Determines the positioning of the glucuronic acid moiety with respect to the plane of the Xamoterol aromatic ring. |

| Nuclear Overhauser Effect (NOE) | Through-space dipolar coupling between protons, providing distance constraints. glycoforum.gr.jp | 2D NMR Spectroscopy (NOESY, ROESY). | Can establish proximity between specific protons of the glucuronic acid and Xamoterol, thus defining the predominant conformation in solution. |

The formation of a glycosidic bond creates an anomeric center at the C1 position of the glucuronic acid moiety, which can exist in either an α or β configuration. For glucuronides formed enzymatically in mammals, the linkage is almost exclusively in the β-configuration. researchgate.net

The stereochemistry of the anomeric carbon is definitively assigned using ¹H NMR spectroscopy by analyzing the coupling constant (J-value) of the anomeric proton (H-1'). creative-proteomics.com A large coupling constant, typically in the range of 7.0 to 9.5 Hz, is characteristic of a trans-diaxial relationship between the H-1' and H-2' protons, which is indicative of a β-anomer in the typical ⁴C₁ chair conformation of the glucuronic acid ring. researchgate.netiosrphr.org Conversely, a smaller coupling constant (around 3-4 Hz) would suggest an α-anomer. jst.go.jp

In addition to the coupling constant, the chemical shift of the anomeric proton can also provide evidence for the anomeric configuration. Generally, the anomeric proton of a β-glucuronide resonates upfield (at a lower ppm value) compared to its α-counterpart. creative-proteomics.com For phenolic O-glucuronides, the anomeric proton of the β-isomer typically appears in the range of 4.5 to 5.5 ppm in ¹H NMR spectra. wikipedia.org

| NMR Parameter | Characteristic Value for β-Glucuronide | Characteristic Value for α-Glucuronide | Reference |

|---|---|---|---|

| 1H Anomeric Proton (H-1') Chemical Shift (ppm) | ~4.5 - 5.5 | >5.1 (generally downfield from β) | creative-proteomics.comwikipedia.org |

| 3JH1',H2' Coupling Constant (Hz) | 7.0 - 9.5 | ~3 - 4 | researchgate.netjst.go.jp |

Based on established principles of drug metabolism and NMR analysis of related compounds, this compound is expected to possess a β-glycosidic linkage, which could be unequivocally confirmed by the characteristic large coupling constant of its anomeric proton in an ¹H NMR spectrum.

Theoretical and Computational Research on Xamoterol Glucuronidation

Molecular Modeling of Xamoterol-UGT Enzyme Interactions

Molecular modeling is a cornerstone of computational research, enabling detailed investigation of the interactions between a ligand, such as xamoterol (B1682282), and its target enzyme. nih.govresearchgate.net For the glucuronidation of xamoterol, this involves creating three-dimensional models of the relevant UGT enzymes and simulating the binding of xamoterol to their active sites. UGTs are the primary phase II enzymes responsible for the detoxification of numerous compounds by conjugating them with glucuronic acid, which increases their hydrophilicity and facilitates excretion. nih.govnih.gov Homology modeling is a common technique used to generate models of UGT enzymes when crystal structures are unavailable, using the known structures of related proteins as templates. nih.govresearchgate.net

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when it binds to a protein to form a stable complex. bonvinlab.orgcam.ac.uk The main objective of molecular docking is to understand and predict molecular recognition, both in terms of structure (binding mode) and energy (binding affinity). cam.ac.uk For xamoterol, docking simulations would be performed to fit the molecule into the binding site of various UGT isoforms. This process helps to identify the key amino acid residues involved in the interaction and to understand the structural basis of substrate selectivity.

Docking algorithms, such as AutoDock and GOLD, explore a vast conformational space to find the most favorable binding poses of the ligand. cam.ac.ukyasara.org The results are then ranked using a scoring function that estimates the binding free energy. bonvinlab.org A hypothetical docking study of xamoterol with a relevant UGT enzyme, such as UGT1A9 which is known to metabolize phenolic compounds, would provide insights into the binding orientation and affinity. researchgate.net

Interactive Table: Hypothetical Docking Results of Xamoterol with UGT Isoforms This table illustrates the type of data generated from a ligand-protein docking simulation. The values are for illustrative purposes only.

| UGT Isoform | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| UGT1A1 | -7.8 | His39, Ser37, Phe131 | Hydrogen Bond, Pi-Alkyl |

| UGT1A9 | -8.5 | Asp115, Tyr246, Met390 | Hydrogen Bond, Pi-Sigma |

| UGT2B7 | -8.1 | Asn352, His370, Trp411 | Hydrogen Bond, Pi-Pi T-shaped |

| UGT2B15 | -7.2 | Ser310, Phe320, Leu365 | Hydrophobic, van der Waals |

Molecular dynamics (MD) simulations provide a dynamic view of biomolecular systems, allowing researchers to observe the time evolution of molecular motions and interactions. mdpi.comfrontiersin.org Following docking, MD simulations can be used to assess the stability of the xamoterol-UGT complex and to explore the mechanism of the glucuronidation reaction. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. mdpi.complos.org

By simulating the enzyme-substrate complex in a realistic environment (e.g., solvated in water), MD can reveal conformational changes in both the protein and the ligand that are crucial for catalysis. frontiersin.orgplos.org For xamoterol, an MD simulation could illuminate the process by which its phenolic hydroxyl group is positioned to react with the UDP-glucuronic acid (UDPGA) cofactor within the UGT active site, providing an atomistic understanding of the catalytic mechanism. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Studies for Glucuronidation

QSAR and SMR studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or metabolic fate. nih.govresearchgate.net These models are built on the principle that the properties of a chemical are a function of its molecular structure. For glucuronidation, these studies can help predict whether a compound will be a substrate for UGT enzymes and at what rate the reaction will occur. nih.gov

Predictive QSAR/SMR models for glucuronidation are typically developed using a dataset of compounds with known metabolic profiles. nih.gov Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters), are calculated for each compound. nih.gov Statistical methods or machine learning algorithms are then used to build a mathematical model that links these descriptors to the observed rate of glucuronide formation. The goal is to create a statistically robust model that can accurately predict the metabolic outcome for new, untested compounds. nih.gov

Interactive Table: Example Data for a QSAR Model of Xamoterol Analogs This table provides a hypothetical dataset that could be used to build a QSAR model for predicting the rate of glucuronidation.

| Compound | LogP (Lipophilicity) | pKa (Acidity) | Molecular Weight | Glucuronidation Rate (nmol/min/mg) |

| Xamoterol | 1.8 | 9.5 | 339.4 | 15.2 |

| Analog A | 2.1 | 9.3 | 353.4 | 12.8 |

| Analog B | 1.5 | 9.8 | 325.3 | 18.5 |

| Analog C | 2.5 | 9.1 | 367.5 | 9.7 |

| Analog D | 1.2 | 10.1 | 311.3 | 22.1 |

Predicting which specific UGT isoform is responsible for a drug's metabolism (reaction phenotyping) is crucial for assessing potential drug-drug interactions. researchgate.netnih.gov Computational approaches can aid in this process by building models that predict enzyme selectivity. These models often use machine learning techniques trained on data from in vitro experiments with recombinant UGT enzymes. criver.com For a compound like xamoterol, models can be developed to distinguish between substrates of different UGT families (e.g., UGT1A, UGT2B) or even individual isoforms. nih.govebmconsult.com Such models can help prioritize experimental studies and provide early warnings of potential metabolic liabilities.

In Silico Tools for Metabolite Identification and Metabolic Pathway Prediction

A variety of in silico tools are available to predict the metabolites of a parent compound and to reconstruct its metabolic pathways. nih.govbohrium.com These tools are essential for understanding a drug's complete metabolic fate. They typically use one of two approaches: rule-based systems that apply known biotransformation rules, or machine learning models trained on large datasets of metabolic reactions. nih.govlhasalimited.org Understanding the metabolic fate of a xenobiotic is crucial for identifying potential health risks and signature biomarkers of exposure. nih.gov

Software like Pathway Tools can predict the metabolic pathway complement of an organism from its annotated genome, while others like MetaPredict use machine learning to predict metabolic modules even in incomplete genomes. sri.combiorxiv.org For a specific compound like xamoterol, tools such as BioTransformer or SyGMa can predict the likely products of its metabolism, including the primary Xamoterol beta-D-Glucuronide. bohrium.comnih.gov These predictions are invaluable for guiding analytical experiments aimed at identifying metabolites in biological samples. nih.gov

Interactive Table: Overview of In Silico Metabolite Prediction Tools

| Tool Name | Methodology | Key Features | Primary Application |

| BioTransformer 3.0 | Combines QSAR models with reaction rules | Predicts metabolites and identifies enzymes involved nih.gov | Prediction of small molecule metabolism nih.gov |

| SyGMa | Reaction rule-based approach | Predicts a large number of phase I and II metabolites nih.gov | Systematic generation of potential metabolites nih.gov |

| GLORYx | Machine learning and rule-based | Predicts phase I and II metabolism, including glutathione (B108866) conjugation bohrium.com | Xenobiotic metabolism prediction bohrium.com |

| Pathway Tools | Genome-based reconstruction | Predicts metabolic pathways from genomic data sri.comnih.govmdpi.com | Pathway/genome informatics and systems biology sri.com |

| Meteor Nexus | Expert-derived biotransformation dictionary | Ranks predicted metabolites based on likelihood lhasalimited.org | Xenobiotic metabolite prediction lhasalimited.org |

Computational Prediction of Potential Glucuronide Isomers and Metabolite Profiles

The prediction of metabolites through computational methods is a cornerstone of modern drug discovery, helping to anticipate the metabolic fate of a compound before extensive in vitro or in vivo testing. pensoft.net For Xamoterol, which is known to be almost exclusively glucuronidated in species like the rat, in silico tools can predict the potential isomers of its glucuronide conjugate. nih.gov Xamoterol has two primary potential sites for glucuronidation: the phenolic hydroxyl group and the secondary alcohol on the propanolamine (B44665) side chain. This leads to the possibility of forming distinct positional isomers of Xamoterol glucuronide.

In silico metabolite prediction tools, such as BioTransformer, Meteor, or GLORYx, utilize a variety of approaches, including knowledge-based systems that contain rules for metabolic transformations and machine learning algorithms trained on extensive reaction data. pensoft.netnih.govfrontiersin.org These programs analyze the structure of a parent compound like Xamoterol and predict its biotransformation products based on known metabolic pathways, including Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. nih.gov

The general workflow for predicting and identifying metabolites involves several steps:

Suspect List Generation : In silico software is used to generate a list of potential metabolites for the test chemical. nih.gov For Xamoterol, this would primarily include glucuronide conjugates at its hydroxyl groups.

Data Generation : The parent compound is incubated in an in vitro system (e.g., with liver microsomes or hepatocytes) to produce actual metabolites. nih.gov

Data Processing and Analysis : High-resolution mass spectrometry (HRMS) is used to analyze the sample. The masses of the predicted metabolites are then used to screen the experimental data for corresponding features. nih.gov

Structure Elucidation : Techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure of the identified metabolites, including the specific position of conjugation for isomers. nih.govnih.gov

Computational chemistry can also be employed to calculate the relative energies and stability of different potential isomers. nih.gov By employing high-level quantum chemical methods, researchers can predict which isomer is thermodynamically more favorable, providing insights into the likely regioselectivity of the UDP-glucuronosyltransferase (UGT) enzymes involved. nih.gov

| Isomer Name | Site of Glucuronidation | Parent Moiety | Conjugate Moiety | Predicted Metabolic Pathway |

|---|---|---|---|---|

| Xamoterol Phenolic O-Glucuronide | Phenolic hydroxyl group | Xamoterol | beta-D-Glucuronic Acid | Phase II Metabolism (UGT-mediated) |

| Xamoterol Aliphatic O-Glucuronide | Secondary alcohol on the side chain | Xamoterol | beta-D-Glucuronic Acid | Phase II Metabolism (UGT-mediated) |

Virtual Screening Methodologies for Identifying Novel UGT Substrates or Modulators

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. cnrs.fr In the context of Xamoterol glucuronidation, VS can be employed to identify other compounds that may act as substrates for the same UGT enzymes or to find molecules that modulate the activity of these enzymes. This is crucial for predicting potential drug-drug interactions.

There are two main categories of virtual screening:

Structure-Based Virtual Screening (SBVS) : This method requires the three-dimensional (3D) structure of the target protein, in this case, a specific UGT isoform. nih.gov Using molecular docking simulations, candidate molecules from a database are fitted into the active site of the enzyme. A scoring function then estimates the binding affinity, and the top-scoring compounds are selected as potential hits. nih.gov The accuracy of SBVS is highly dependent on the quality of the protein structure and the reliability of the scoring function. researchgate.net

Ligand-Based Virtual Screening (LBVS) : When a high-quality 3D structure of the target is unavailable, LBVS methods can be used. researchgate.net These approaches rely on the knowledge of existing active ligands (i.e., known substrates or inhibitors). The principle is that molecules with similar properties are likely to have similar biological activities. Methods include searching for compounds with similar 2D structural features, 3D shape, or electrostatic properties (pharmacophore modeling) to a known active molecule like Xamoterol. researchgate.net

The integration of these computational approaches within a systems pharmacology framework can bridge the gap between genomic data and drug discovery, facilitating the identification of novel drug-target interactions. nih.gov For instance, by identifying the specific UGT isoforms responsible for Xamoterol glucuronidation, virtual screening could be performed against those specific enzymes to build a profile of potential interacting compounds.

| Methodology | Principle | Requirement | Application for UGTs |

|---|---|---|---|

| Structure-Based Virtual Screening (SBVS) | Docking of compounds into the 3D structure of the enzyme's active site. nih.gov | High-resolution 3D structure of the target UGT isoform. | Identify novel substrates or inhibitors by predicting binding affinity to the UGT active site. |

| Ligand-Based Virtual Screening (LBVS) - Pharmacophore Modeling | Uses the 3D arrangement of essential features of known active ligands to search for new molecules with the same features. researchgate.net | A set of known active ligands (substrates/modulators). | Discover compounds with similar functional properties to known UGT substrates without needing the enzyme structure. |

| Ligand-Based Virtual Screening (LBVS) - Shape Screening | Compares the 3D shape of candidate molecules to a known active template molecule. researchgate.net | A bioactive conformation of a known active ligand. | Identify molecules that are sterically similar to known UGT substrates like Xamoterol. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate chemical structure with biological activity. cnrs.fr | A dataset of compounds with known activity (e.g., rates of glucuronidation). | Predict the likelihood and rate of glucuronidation for new compounds. |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying Xamoterol β-D-Glucuronide in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, enzymatic cleavage using β-glucuronidase followed by LC-MS/MS can distinguish between conjugated and unconjugated forms. Validation parameters (e.g., linearity, LOQ, recovery) must align with FDA bioanalytical guidelines . Fluorescent substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG) are also used for β-glucuronidase activity assays, which indirectly assess glucuronide hydrolysis .

Q. How is Xamoterol β-D-Glucuronide synthesized in vitro for pharmacological studies?

- Methodological Answer : Enzymatic glucuronidation using uridine diphosphate-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT2B7) is a common approach. Reaction optimization requires pH 7.4 buffers, UDP-glucuronic acid as a cofactor, and incubation at 37°C. Product purity is confirmed via LC-MS/MS and NMR . Note: Contaminants from incomplete reactions must be minimized to avoid off-target effects in downstream assays.

Q. What safety protocols are critical when handling β-D-glucuronide derivatives in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Work in fume hoods for volatile solvents. Waste containing β-glucuronides must be segregated and disposed via certified hazardous waste services to prevent environmental contamination . For in vivo studies, adhere to IACUC guidelines for animal dosing and tissue handling .

Advanced Research Questions

Q. How does Xamoterol β-D-Glucuronide interact with β-1 adrenergic receptors (ADRB1), and how can binding affinity be experimentally validated?

- Methodological Answer : Radioligand binding assays (e.g., using [³H]-CGP 12177) quantify receptor affinity (KD). Computational docking (e.g., Schrödinger Suite) predicts interactions, such as hydrogen bonds between Xamoterol’s phenolic hydroxyl and ADRB1 residues S211/N310. Functional assays (cAMP accumulation) confirm partial agonism (EC50 ~2 nM) and selectivity (>500-fold over ADRB2/3) . Discrepancies between in silico and in vitro data require re-evaluation of receptor conformational states.

Q. What in vivo models are suitable for studying the neuroinflammatory modulation by Xamoterol β-D-Glucuronide?

- Methodological Answer : The 5XFAD transgenic mouse model (Alzheimer’s disease) is ideal. Chronic dosing (e.g., 10 mg/kg/day, oral) reduces neuroinflammatory markers (Iba1, CD74) and amyloid-β plaques. Post-mortem brain sections are analyzed via immunohistochemistry (IHC) and qPCR for cytokine profiling. Behavioral tests (Morris water maze) assess cognitive rescue, though neuropathology improvements may not always correlate with behavior .